Phenprocoumon

説明

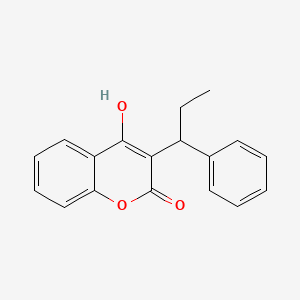

Phenprocoumon is a long-acting oral anticoagulant drug, a derivative of coumarin . It is a vitamin K antagonist that inhibits coagulation by blocking the synthesis of coagulation factors II, VII, IX, and X . It is also a hydroxycoumarin that is 4-hydroxycoumarin which is substituted at position 3 by a 1-phenylpropyl group .

Synthesis Analysis

Phenprocoumon is clinically administered as a racemate. Both enantiomers are partially metabolized by the polymorphic CYP2C9 enzyme . The pharmacokinetics of phenprocoumon are substantially less dependent on CYP2C9 activity or genotype than for other CYP2C9-metabolised VKAs .Molecular Structure Analysis

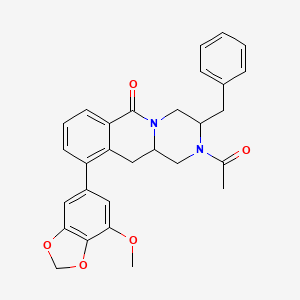

Phenprocoumon has a molecular formula of C18H16O3 . Its IUPAC name is 4-hydroxy-3-(1-phenylpropyl)chromen-2-one . The molecular weight of Phenprocoumon is 280.3 g/mol .Chemical Reactions Analysis

Phenprocoumon is stereoselectively metabolized by hepatic microsomal enzymes (cytochrome P-450) to inactive hydroxylated metabolites (predominant route) and by reductases to reduced metabolites .Physical And Chemical Properties Analysis

Phenprocoumon is a hydroxycoumarin that is 4-hydroxycoumarin which is substituted at position 3 by a 1-phenylpropyl group . It has a role as an anticoagulant and an EC 1.6.5.2 [NAD (P)H dehydrogenase (quinone)] inhibitor .科学的研究の応用

Emergency Situations: Pharmacokinetics of Phenprocoumon

Phenprocoumon has been a staple oral anticoagulant for over 40 years, particularly in patients with thromboembolic diseases. A study from the RADOA-Registry highlighted its pharmacokinetics in emergency scenarios, such as major bleeding or urgent surgery . This research is crucial for understanding how Phenprocoumon behaves in critical care and can guide dosage adjustments during emergencies.

Pharmacogenetics: Personalized Medicine

Research has delved into the impact of genetic factors on the pharmacokinetics and pharmacodynamics of Phenprocoumon. Variants of the CYP2C9 and VKORC1 genes are major predictors of variability in drug concentration and effects. This knowledge is instrumental in personalizing medication dosages to optimize therapeutic outcomes and minimize adverse effects .

Comparative Effectiveness: Phenprocoumon vs. Direct Oral Anticoagulants

Comparative studies have assessed Phenprocoumon against low-dose direct oral anticoagulants (ld-DOACs). Phenprocoumon was associated with significantly fewer thromboembolic events and deaths, although it showed a non-significant higher bleeding risk. Such studies are vital for evidence-based decision-making in anticoagulant therapy .

作用機序

Target of Action

Phenprocoumon primarily targets the Vitamin K epoxide reductase complex subunit 1 (VKORC1) and Cytochrome P450 2C9 (CYP2C9) . VKORC1 is a key enzyme in the vitamin K cycle, which is essential for the activation of clotting factors in the liver. CYP2C9 is a liver enzyme that plays a significant role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

Phenprocoumon acts as a vitamin K antagonist . It inhibits VKORC1, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . This inhibition disrupts the vitamin K cycle, preventing the activation of clotting factors II, VII, IX, and X in the liver . As a result, the blood’s ability to clot is reduced, providing an anticoagulant effect .

Biochemical Pathways

The primary biochemical pathway affected by phenprocoumon is the vitamin K cycle . By inhibiting VKORC1, phenprocoumon disrupts the cycle, preventing the conversion of vitamin K epoxide to its reduced form, vitamin KH2 . This prevents the activation of clotting factors II, VII, IX, and X, which are vitamin K-dependent . The downstream effect is a reduction in the blood’s ability to form clots .

Pharmacokinetics

Phenprocoumon exhibits high bioavailability, close to 100% . It is highly protein-bound (99%) and is metabolized in the liver, primarily by the CYP2C9 enzyme, to inactive hydroxylated metabolites . The elimination half-life of phenprocoumon is between 5 and 6 days . These properties impact the drug’s bioavailability and determine the duration of its anticoagulant effect .

Result of Action

The molecular effect of phenprocoumon’s action is the inhibition of VKORC1, leading to a decrease in the levels of vitamin KH2 . This results in a decrease in the activation of clotting factors II, VII, IX, and X . On a cellular level, this leads to a reduction in the blood’s ability to clot, providing an anticoagulant effect .

Action Environment

Environmental factors such as diet, age, body weight, and co-medication with CYP3A modifiers (i.e., inhibitors or inducers) can influence the action, efficacy, and stability of phenprocoumon . Genetic factors, specifically polymorphisms in the CYP2C9 and VKORC1 genes, also significantly influence the dose requirements and stability of phenprocoumon . These factors need to be considered when determining the appropriate dosage for individual patients .

Safety and Hazards

Phenprocoumon is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

特性

IUPAC Name |

4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023459 | |

| Record name | Phenprocoumon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenprocoumon inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, The disposition of a single intravenous bolus dose of 10 mg vitamin K1 and vitamin K1-2,3-epoxide were studied in two healthy subjects without and with 12 hr pretreatment dose of phenprocoumon (0.4 mg/kg). For each compound administered alone the plasma concn-time profile was adequately fitted by a biexponential equation, with an avg terminal half-life of 2.0 and 1.15 hr for the administered vitamin K and its 2,3-epoxide respectively. While vitamin K1 was measurable in plasma following admin of vitamin K1-2,3-epoxide, the epoxide was not detectable following admin of vitamin K1. Following pretreatment with phenprocoumon and after iv admin of vitamin K1, both the avg half-life and area under the plasma concn-time profile of vitamin K1 were marginally reduced to 1.5 hr and 1.76 mg/l/hr respectively, while the plasma concn of vitamin K1-2,3-epoxide was readily measurable and its half-life markedly prolonged to 14.7 hr. Following pretreatment with phenprocoumon and after oral administration of vitamin K1-2,3-epoxide, no vitamin K1 was detectable in plasma and the half-life of the epoxide was 13.8 hr. Based on area considerations the data suggest that either phenprocoumon does more than just inhibit the reduction of vitamin K1-2,3-epoxide to vitamin K1, or that the simple model describing the interconversion between vitamin K1 and its epoxide is inadequate. The same conclusion is drawn from the analysis of comparable data in dogs... ., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Phenprocoumon | |

Color/Form |

FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |

CAS RN |

435-97-2 | |

| Record name | Phenprocoumon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenprocoumon [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenprocoumon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenprocoumon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROCOUMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179-180 °C, 179.5 °C | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: How does phenprocoumon exert its anticoagulant effect?

A1: Phenprocoumon inhibits the enzyme vitamin K epoxide reductase (VKOR), which is crucial for regenerating vitamin K from its epoxide form. [, , ] Vitamin K is an essential cofactor for the synthesis of clotting factors II, VII, IX, and X in the liver. [, ] By inhibiting VKOR, phenprocoumon disrupts the vitamin K cycle, leading to a decrease in the production of these clotting factors and consequently reducing blood clotting. [, , ]

Q2: Which enantiomer of phenprocoumon is more potent?

A2: The (S)-enantiomer of phenprocoumon exhibits greater potency compared to the (R)-enantiomer. [] Studies have shown that the ratio of (S)- to (R)-phenprocoumon plasma clearances is significantly different between individuals with different CYP2C9 genotypes. []

Q3: Does phenprocoumon affect any other processes besides blood coagulation?

A3: Research suggests that phenprocoumon might also influence bone metabolism. Studies have reported decreased serum osteocalcin levels in patients treated with phenprocoumon. [] Osteocalcin is a vitamin K-dependent protein synthesized by osteoblasts, and its reduced levels could indicate impaired bone formation. []

Q4: How is phenprocoumon metabolized in the body?

A4: Phenprocoumon undergoes extensive metabolism in the liver, primarily via hydroxylation by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP3A4. [, , ] This process forms various hydroxylated metabolites, primarily 4'-, 6-, and 7-hydroxyphenprocoumon. [] These metabolites are further conjugated, primarily with glucuronic acid, and excreted in the urine and feces. [, , ]

Q5: How does the long half-life of phenprocoumon affect its clinical use?

A5: Phenprocoumon has a long half-life of approximately 5-8 days, meaning it takes a longer time for the drug to be eliminated from the body. [, ] This characteristic necessitates a longer time to reach a stable anticoagulation effect and careful monitoring of the international normalized ratio (INR) during the initial treatment phase. [, ] Additionally, in emergency situations requiring rapid reversal of anticoagulation, the long half-life of phenprocoumon poses a challenge. []

Q6: Are there any known factors affecting phenprocoumon pharmacokinetics?

A6: Yes, several factors can influence the pharmacokinetics of phenprocoumon. Genetic variations in CYP2C9 and VKORC1 genes contribute significantly to inter-individual variability in dose requirements. [, , , ] Concomitant administration of certain drugs like phenylbutazone, cholestyramine, and some antibiotics can alter its metabolism and clearance, requiring dose adjustments and careful monitoring. [, , , ] Age is also a significant factor, with older individuals typically requiring lower doses. [, ] Dietary factors, particularly excessive consumption of licorice, can interfere with phenprocoumon metabolism and reduce its effectiveness. []

Q7: How do genetic polymorphisms affect phenprocoumon dosing?

A7: Genetic variations in the VKORC1 gene, particularly the -1639G>A polymorphism, significantly influence the required dose of phenprocoumon. [] Individuals with the A allele require lower doses compared to those with the G allele. [] Similarly, polymorphisms in the CYP2C9 gene, particularly the 2 and 3 alleles, can impact phenprocoumon metabolism. [, , ] Carriers of these variant alleles often require lower doses to achieve therapeutic anticoagulation and are at a higher risk of bleeding complications. [, ]

Q8: Are there any algorithms available for predicting the phenprocoumon dose?

A8: Research has led to the development of dosing algorithms for phenprocoumon, incorporating factors like age, gender, weight, height, CYP2C9 and VKORC1 genotypes, and concomitant medication use. [, , ] These algorithms aim to improve the initial dose selection and reduce the risk of over-anticoagulation during treatment initiation.

Q9: What are the clinically significant drug interactions with phenprocoumon?

A9: Phenprocoumon exhibits interactions with several medications, requiring careful monitoring and potential dose adjustments. Co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam can alter phenprocoumon pharmacokinetics and decrease its anticoagulant effect. [] Proton pump inhibitors (PPIs) like omeprazole and esomeprazole can enhance the effect of phenprocoumon by inhibiting its metabolism, potentially leading to over-anticoagulation. [] Concomitant use of antibiotics, particularly cotrimoxazole and fluoroquinolones, can significantly increase the risk of bleeding in patients on phenprocoumon. [] Other interacting drugs include phenylbutazone, which significantly enhances phenprocoumon's anticoagulant effect, and cholestyramine, which reduces its enterohepatic circulation and decreases its efficacy. [, ]

Q10: What is a known risk associated with phenprocoumon treatment?

A10: Bleeding is a significant risk associated with phenprocoumon treatment, as with all vitamin K antagonists. [] Hemorrhagic complications, ranging from minor bleeding events to major hemorrhages, can occur, particularly in patients with a history of bleeding, those on high doses, or those with concomitant medications that increase bleeding risk. []

Q11: Are there any alternative anticoagulants for patients who cannot tolerate phenprocoumon?

A11: Yes, alternative anticoagulants exist for patients who experience adverse effects or are not suitable candidates for phenprocoumon therapy. These include other vitamin K antagonists like warfarin and acenocoumarol, as well as newer direct oral anticoagulants (DOACs) like rivaroxaban, apixaban, and edoxaban. [, , , ] The choice of anticoagulant depends on various factors, including the indication for anticoagulation, patient characteristics, potential drug interactions, and individual preferences.

Q12: How are phenprocoumon levels measured in plasma?

A12: Phenprocoumon concentrations in plasma can be accurately determined using high-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection, fluorescence detection, or mass spectrometry (MS). [, , , ] Enantioselective methods utilizing chiral stationary phases enable the separate quantification of (R)- and (S)-phenprocoumon enantiomers, providing valuable insights into their individual pharmacokinetic profiles. [, ]

Q13: What are the future research directions for phenprocoumon?

A13: Future research should focus on refining phenprocoumon dosing algorithms by incorporating additional genetic and clinical factors, further minimizing bleeding risks. [] Investigating the impact of specific drug interactions on phenprocoumon pharmacokinetics and pharmacodynamics will contribute to safer co-prescription practices. Exploring the potential long-term effects of phenprocoumon on bone metabolism could inform strategies for mitigating potential adverse effects. [] Additionally, comparing the real-life effectiveness and safety of phenprocoumon with newer anticoagulants like DOACs will provide valuable insights for clinical decision-making. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)

![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)

![7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610015.png)

![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)

![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)

![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)